molecular formula C12H8O4S2 B3369490 Thianthrene 5,5,10,10-tetraoxide CAS No. 2362-55-2

Thianthrene 5,5,10,10-tetraoxide

Cat. No. B3369490
CAS RN: 2362-55-2
M. Wt: 280.3 g/mol
InChI Key: OETBGSAJFWSUDM-UHFFFAOYSA-N
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Description

Thianthrene 5,5,10,10-tetraoxide is a novel thermally activated delayed fluorescence (TADF) emitter . It is a derivative of thianthrene, a sulfur-containing heterocyclic chemical compound . It has been used in the development of solution-processed red organic light-emitting diodes (OLEDs) .


Synthesis Analysis

Thianthrene 5,5,10,10-tetraoxide can be synthesized through thia-APEX reactions . This process involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons . New benzodithiine arms are fused to the unfunctionalized aromatic substrates in one step, affording π-extended thianthrenes in 21–87% yields .


Molecular Structure Analysis

The molecular formula of Thianthrene 5,5,10,10-tetraoxide is C12H7BrO4S2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Thianthrene 5,5,10,10-tetraoxide exhibits significant TADF characteristics . The thia-APEX reaction occurs with equimolar amounts of aromatic substrates and S-diimidated 1,2-arenedithiols and a catalytic amount of TfOH .


Physical And Chemical Properties Analysis

The predicted boiling point of Thianthrene 5,5,10,10-tetraoxide is 578.4±49.0 °C and its predicted density is 1.838±0.06 g/cm3 .

Scientific Research Applications

Gas Permeation Properties

Thianthrene 5,5,10,10-tetraoxide shows promising applications in the field of gas permeation. A study involving thianthrene-5,5,10,10-tetraoxide-containing polyimides demonstrated these compounds' ability to exhibit significantly higher CO2 permeability coefficients. Such materials have potential applications in gas separation technologies due to their high diffusion and solubility coefficients (Yang et al., 2001).

Organic Light-Emitting Diodes (OLEDs)

Thianthrene 5,5,10,10-tetraoxide-based compounds have been explored for their use in organic light-emitting diodes (OLEDs). Studies show that these compounds can be used to develop highly efficient single-emitter white organic light-emitting diodes (WOLEDs) with high color rendering indexes (Wang et al., 2018). Another study on thermally activated delayed fluorescence emitters based on thianthrene-9,9',10,10'-tetraoxide demonstrated their efficacy in organic light-emitting diodes, showcasing reduced efficiency roll-off (Xie et al., 2016).

Ring Inversion Dynamics

Thianthrene derivatives, including thianthrene tetraoxide, have been studied for their ring inversion dynamics using variable temperature 13C NMR spectra. These studies providevaluable insights into the molecular structure and behavior of thianthrene derivatives, which can be crucial for designing advanced materials and understanding their properties (Casarini et al., 2006).

Luminescent Materials

Research has shown that thianthrene-9,9',10,10'-tetraoxide derivatives can function as novel luminescent materials. These compounds exhibit aggregation-induced emission and thermally activated delayed fluorescence, making them potential candidates for applications in optoelectronic devices (Sun et al., 2016).

Highly Efficient Deep-Red OLEDs

Thianthrene 5,5,10,10-tetraoxide has been used to develop highly efficient deep-red organic light-emitting devices. The incorporation of thianthrene 5,5,10,10-tetraoxide in these devices enhances electron injection/transport abilities, leading to improved device performance and the potential for high-quality display technologies (Sun et al., 2019).

Synergistic Effects in TADF Materials

A theoretical study explored the synergistic effects of combining aggregation-induced emission groups with thermally activated delayed fluorescence functional groups, including thianthrene-tetraoxide. This research provides insights into the design of materials with enhanced thermally activated delayed fluorescence properties (Duan et al., 2021).

Polyimides with High Refractive Index

Thianthrene-5,5,10,10-tetraoxide has been utilized in the synthesis of new polyimides with notable thermal and optical properties. These materials demonstrate high optical transparency and thermal stability, suggesting potential applications in optoelectronics and advanced materials science (You et al., 2009).

Mechanism of Action

Thianthrene 5,5,10,10-tetraoxide exhibits red fluorescence, significant TADF characteristics, excellent thermal stability, and good solution processability . It has been used as the emitter in the development of solution-processed red OLEDs .

Safety and Hazards

When handling Thianthrene 5,5,10,10-tetraoxide, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish .

Future Directions

Thianthrene 5,5,10,10-tetraoxide has been used in the development of solution-processed red OLEDs . Its unique properties make it a promising material for future research and development in the field of organic electronics .

properties

IUPAC Name

thianthrene 5,5,10,10-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S2/c13-17(14)9-5-1-2-6-10(9)18(15,16)12-8-4-3-7-11(12)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETBGSAJFWSUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178294
Record name Thianthrene 5,5,10,10-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thianthrene 5,5,10,10-tetraoxide

CAS RN

2362-55-2
Record name Thianthrene 5,5,10,10-tetraoxide
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Record name Thianthrene 5,5,10,10-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thianthrene 5,5,10,10-tetraoxide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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